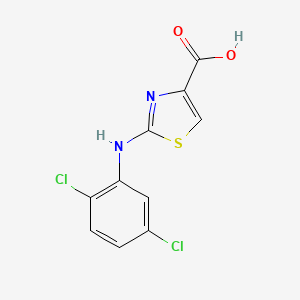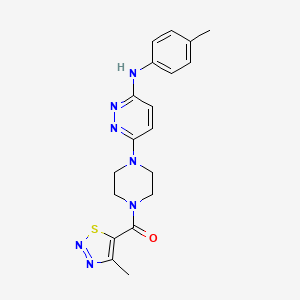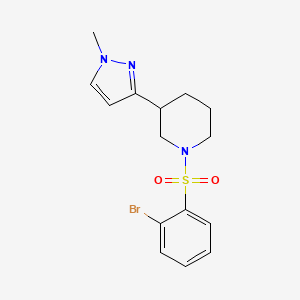
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid, also known as 2,5-DCPTCA, is a synthetic molecule that has been widely studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 293.09 g/mol. 2,5-DCPTCA is a member of the thiazole family of compounds, and its structure consists of a thiazole ring with a carboxylic acid group at one end and an amino group at the other. The molecule has two chiral carbon atoms, and thus can exist in two different enantiomeric forms.
Scientific Research Applications
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including structures similar to 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid, have been investigated for their corrosion inhibition performances on iron. Quantum chemical parameters and molecular dynamics simulations have demonstrated that these molecules show promising results in protecting Fe metal from corrosion, which is essential in preserving the integrity of metal structures and components in various industrial applications (Kaya et al., 2016).
Antimicrobial and Antifungal Activities
Organotin(IV) derivatives of thiazole-based compounds have shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. These compounds' biological significance is derived from their structural characteristics, which may include the core thiazole ring and the dichlorophenyl group (Ali et al., 2002). Additionally, novel thiazole derivatives have exhibited good fungicidal and antiviral activities, offering a new strategy for controlling fungi and virus-related diseases (Fengyun et al., 2015).
Synthesis and Chemical Studies
The synthesis of thiazole derivatives has been a focal point of research, with various methodologies being developed to create these compounds. For instance, microwave-assisted synthesis has been employed to efficiently produce 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one, showcasing the versatility and reactivity of thiazole compounds in chemical synthesis (Hesse et al., 2007).
Drug Delivery Systems
The development of novel systems for drug transport using thiazole derivatives has been explored, aiming to improve solubility and stability. For example, gold nanoparticles stabilized with a complex of β-cyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole have been synthesized to enhance the delivery of drugs, demonstrating the compound's potential in therapeutic applications (Asela et al., 2017).
Mechanism of Action
Target of Action
The exact target of the compound “2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid” is currently unknown. It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to participate in electronically divergent processes with metal catalysts in reactions such as the suzuki–miyaura (sm) coupling . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
properties
IUPAC Name |
2-(2,5-dichloroanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-5-1-2-6(12)7(3-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZJALQTWNPLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC(=CS2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)
![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)
![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)



![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)

![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)
![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)
